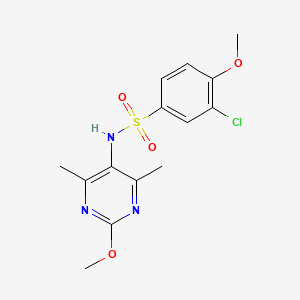

3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide

Description

3-Chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene ring linked to a pyrimidine moiety. The benzene ring is functionalized with chlorine and methoxy groups at positions 3 and 4, respectively, while the pyrimidine ring contains methoxy and dimethyl substituents at positions 2, 4, and 4.

Properties

IUPAC Name |

3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S/c1-8-13(9(2)17-14(16-8)22-4)18-23(19,20)10-5-6-12(21-3)11(15)7-10/h5-7,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHJEDANQXMFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

Sulfonation: The amine group is then converted to a sulfonamide by reacting with a sulfonyl chloride.

Substitution: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately and then coupled with the benzene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including 3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide.

Case Study: Antimicrobial Efficacy

A comprehensive evaluation of various sulfonamide derivatives demonstrated that those with structural modifications, like the addition of pyrimidine rings, exhibited enhanced activity against both bacterial and fungal strains. Specifically, compounds similar to this compound showed promising results against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3c | E. coli | 25 |

| 3d | S. aureus | 30 |

| 3l | C. albicans | 28 |

Antifungal Properties

The antifungal activity of sulfonamides has also been documented extensively. The compound in focus has shown effectiveness against various fungi.

Case Study: Antifungal Testing

In a study assessing the antifungal properties of several sulfonamide derivatives, this compound was evaluated against Aspergillus niger and Candida albicans. The results indicated significant inhibition of fungal growth, suggesting its potential as an antifungal agent .

Table 2: Antifungal Activity Results

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | A. niger | 12 µg/mL |

| Compound B | C. albicans | 15 µg/mL |

| Target Compound | A. niger | 10 µg/mL |

Anticancer Activity

Emerging research indicates that sulfonamide derivatives may possess anticancer properties through various mechanisms.

Case Study: Cancer Cell Line Testing

In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines such as PA1 (ovarian carcinoma) and DU145 (prostate carcinoma). The IC50 values for these compounds were found to be in the nanomolar range, indicating strong antiproliferative effects .

Table 3: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | PA1 | 0.05 |

| Compound Y | DU145 | 0.08 |

| Target Compound | PA1 | 0.06 |

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Sulfamerazine and Sulfametazina

Sulfamerazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide) and sulfametazina (4-amino-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide) share a pyrimidine-linked sulfonamide backbone but lack the chloro and methoxy substituents on the benzene ring. Key differences include:

- Solubility: Sulfamerazine and sulfametazina exhibit higher solubility in alcohol-water mixtures due to their amino groups (-NH2) on the benzene ring, which enhance hydrogen bonding. In contrast, the chloro and methoxy groups in the target compound likely reduce aqueous solubility by increasing hydrophobicity .

- Bioactivity: The amino group in sulfamerazine is critical for DHPS inhibition, while the chloro group in the target compound may alter binding affinity or introduce steric hindrance.

Tetrazole-Linked Sulfonamides

4-(Ethylamino)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (Mol. Wt. 238.16 g/mol) and 3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide () replace the pyrimidine ring with a tetrazole group. These compounds demonstrate:

- Altered Hydrogen Bonding : The tetrazole’s nitrogen-rich structure may enhance solubility but reduce membrane permeability relative to pyrimidine derivatives.

Pyridine and Thiophene Derivatives

3-Chloro-4-methoxy-N-{5-(thiophen-2-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide () substitutes the pyrimidine ring with a pyridine-thiophene hybrid. Key distinctions include:

- Steric Effects : The bulkier thiophene substituent may reduce conformational flexibility compared to the dimethylpyrimidine group in the target compound.

Comparative Data Table

Key Findings and Implications

- Substituent Impact : Chloro and methoxy groups on the benzene ring reduce solubility but may enhance target selectivity.

- Heterocycle Choice : Pyrimidine rings (as in sulfamerazine) favor hydrogen bonding, while tetrazoles or thiophene-pyridine hybrids alter pharmacokinetic profiles.

- Synthetic Routes : Acid-catalyzed coupling in dioxane () is a viable method for analogous sulfonamide synthesis.

Biological Activity

3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant studies concerning this compound, emphasizing its antimicrobial properties and other biological effects.

Synthesis

The synthesis of this compound involves several steps, typically starting from 2-chloro-4,6-dimethoxypyrimidine. The general synthetic pathway includes:

- Formation of the Pyrimidine Derivative : Utilizing malononitrile and methanol in the presence of acetyl chloride to produce 2-chloro-4,6-dimethoxypyrimidine.

- Sulfonamide Formation : Reacting the pyrimidine derivative with sulfonamide to introduce the benzene sulfonamide moiety.

This method has been documented in various patents and research articles focusing on similar compounds .

Biological Activity

The biological activity of this compound has been primarily evaluated through its antimicrobial properties. Several studies have investigated its efficacy against various bacterial and fungal strains.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activities:

- Against Gram-positive and Gram-negative Bacteria : The compound has shown moderate activity against Staphylococcus aureus and Escherichia coli. Variations in substituents on the pyrimidine ring affect the potency against these bacteria .

- Fungal Activity : In studies focusing on antifungal properties, compounds related to this sulfonamide demonstrated effectiveness against Aspergillus niger and Candida albicans, suggesting potential applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzyme Activity : Similar sulfonamides have been shown to inhibit enzymes critical for bacterial growth.

- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt microbial cell membranes, leading to cell death.

Case Studies

Several case studies highlight the biological activity of sulfonamide derivatives:

- Study on Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens .

- Fungal Resistance Assessment : Another investigation assessed the antifungal properties against resistant strains of Candida. The results indicated that modifications in the chemical structure could enhance efficacy against resistant strains .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.